3-(4-Bromo-phenyl)-prop-2-en-1-ol
Description
3-(4-Bromo-phenyl)-prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a brominated aromatic ring at the β-position. Its molecular formula is C₉H₉BrO, with a molecular weight of 213.07 g/mol. The compound’s structure includes a hydroxyl group at position 1, a double bond between carbons 2 and 3, and a 4-bromophenyl substituent at carbon 3 (Figure 1). This configuration imparts unique reactivity, such as susceptibility to electrophilic additions and hydrogen-bonding interactions due to the hydroxyl group. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) and influences physical properties like boiling point and solubility .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2 |
InChI Key |
DLEIRQMIYDUVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(4-Bromophenyl)prop-2-en-1-ol involves the bromination of cinnamyl alcohol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)prop-2-en-1-ol may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to 3-(4-Bromophenyl)propan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)prop-2-enal or 3-(4-Bromophenyl)propanoic acid.
Reduction: 3-(4-Bromophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Propenol Derivatives
(a) 3-(2-Bromo-4-fluorophenyl)propan-1-ol
- Molecular Formula : C₉H₁₀BrFO
- Molecular Weight : 233.08 g/mol
- Safety data indicate higher volatility and distinct handling requirements .
(b) 2-Bromo-3-(4-methoxyphenyl)prop-2-en-1-ol (35az)
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 259.10 g/mol
- Key Differences : The methoxy group at the 4-position donates electron density to the aromatic ring, altering reactivity in electrophilic substitutions. The Z-configuration of the double bond may influence stereochemical outcomes in reactions like Diels-Alder cycloadditions .
(c) 3-Bromo-2-(bromomethyl)-1-propanol
- Molecular Formula : C₄H₈Br₂O
- Molecular Weight : 248.92 g/mol
- Key Differences : The geminal bromine atoms increase molecular weight and steric hindrance, limiting applications in sterically sensitive reactions. This compound lacks aromaticity, reducing π-π stacking interactions compared to the target compound .
Aromatic Propenols with Varied Substituents
(a) (E)-1-(4-Hydroxyphenyl)-3-(o-tolyl)prop-2-en-1-ol
- Molecular Formula : C₁₆H₁₆O₂
- Molecular Weight : 240.30 g/mol
- The absence of bromine reduces halogen-bonding interactions and cross-coupling utility .
(b) (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
- Molecular Formula : C₂₅H₁₉BrN₂O₂
- Molecular Weight : 467.34 g/mol
- Key Differences: Replacement of the hydroxyl group with a ketone enables participation in nucleophilic additions but eliminates hydrogen-bond donor capacity. The pyrazole moiety introduces nitrogen-based reactivity (e.g., coordination to metal catalysts) .
Saturated Brominated Alcohols
(a) 3-(4-Bromo-2-chlorophenyl)propanoic Acid
- Molecular Formula : C₉H₈BrClO₂
- Molecular Weight : 271.52 g/mol
- Key Differences : The carboxylic acid group increases acidity (pKa ~4-5) compared to the hydroxyl group (pKa ~15-16) in the target compound. The chlorine substituent introduces additional steric and electronic effects .
(b) 2-(4-Bromophenyl)-2-methylpropan-1-ol
Comparative Data Table
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